molecular formula C10H12Cl2N2O B3084939 1-(2-Chlorophenyl)piperazin-2-one hydrochloride CAS No. 1146411-40-6

1-(2-Chlorophenyl)piperazin-2-one hydrochloride

Cat. No.: B3084939
CAS No.: 1146411-40-6
M. Wt: 247.12
InChI Key: YMQUNAVTMUSZFS-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)piperazin-2-one hydrochloride is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C12H17ClN2O . The InChI string representation is 1S/C12H16N2O.ClH/c15-12-10-13-7-9-14 (12)8-6-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H .


Chemical Reactions Analysis

Piperazine derivatives, including this compound, show a wide range of biological and pharmaceutical activity . The key step in the synthesis of 2-substituted chiral piperazines includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 240.73 . It is a solid compound .

Scientific Research Applications

Synthesis and Characterization

The synthesis of related chlorophenyl piperazines involves multiple steps, including alkylation, acidulation, reduction, diazotization, and hydrolysis, highlighting the compound's role as a pharmaceutical intermediate. These processes demonstrate the compound's utility in creating more complex chemical entities, which can have varied applications in medicinal chemistry and drug development. For instance, the synthesis of 1-(3-Chlorophenyl)-4-(3-Chloropropyl)-Piperazine Hydrochloride and similar compounds emphasizes the exploration of new synthetic routes and the optimization of yields for pharmaceutical intermediates (S. Mai, 2005).

Pharmacological Intermediates

Several studies focus on the preparation and evaluation of chlorophenyl piperazine derivatives as pharmacological intermediates. The detailed synthesis of such intermediates not only underscores their significance in drug synthesis but also in the development of new therapeutic agents. This is exemplified in the research on the preparation methods of 1-(2,3-dichloro-)phenyl)piperazine and its derivatives, which serve as key intermediates in the synthesis of potential antihypertensive agents and other therapeutic drugs (Li Ning-wei, 2006).

Structural and Electronic Properties

Investigations into the structural and electronic properties of chlorophenyl piperazines, through spectroscopic methods and theoretical calculations, provide insights into their chemical behavior and potential applications. Such studies, including the use of FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, alongside density functional theory (DFT), reveal the compounds' conformational stability, charge distribution, and reactivity. These attributes are crucial for understanding the compounds' interactions at the molecular level, potentially guiding the design of new compounds with desired pharmacological properties (N. Prabavathi et al., 2015).

Mechanism of Action

Piperazine, a class of compounds to which 1-(2-Chlorophenyl)piperazin-2-one hydrochloride belongs, is a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

The compound has hazard statements H315, H319, and H335 . Precautionary statements include P261, P305 + P351 + P338 . It is classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Properties

IUPAC Name

1-(2-chlorophenyl)piperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O.ClH/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQUNAVTMUSZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025434
Record name 1-(2-Chlorophenyl)piperazin-2-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146411-40-6
Record name 1-(2-Chlorophenyl)piperazin-2-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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